N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a hydrazide group, and a phenolic moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Phenolic Moiety: The phenolic group can be introduced via a condensation reaction with 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Formation of the Hydrazide Group: This involves the reaction of the pyrazole derivative with ethyl 3-ethoxybenzoate under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under Friedel-Crafts conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The hydrazide group can form hydrogen bonds with specific amino acids in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant commonly used as a polymer stabilizer.
Properties
Molecular Formula |
C27H34N4O3 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H34N4O3/c1-8-34-19-11-9-10-18(14-19)22-15-23(30-29-22)25(33)31-28-16-17-12-20(26(2,3)4)24(32)21(13-17)27(5,6)7/h9-16,32H,8H2,1-7H3,(H,29,30)(H,31,33)/b28-16+ |
InChI Key |
VDTIYZKZAYZMGH-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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